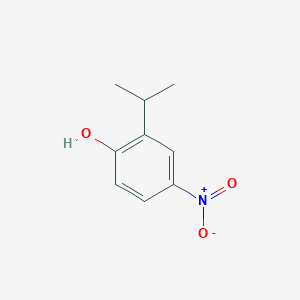

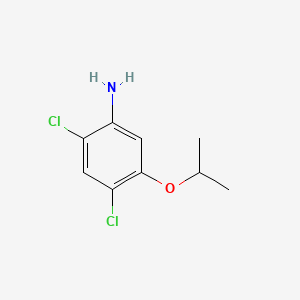

2-Isopropyl-4-nitrophenol

Overview

Description

2-Isopropyl-4-nitrophenol is a chemical compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 . It is a solid substance stored at room temperature in an inert atmosphere .

Synthesis Analysis

The synthesis of 2-Isopropyl-4-nitrophenol can be achieved from 4-Methyl-2-pentanone and 2-Propenal, 3-[(1,1-dimethylethyl)amino]-2-nitro . Another method involves the reaction of p-isopropylphenol with fuming nitric acid in water, followed by a separation process .Molecular Structure Analysis

The molecular structure of 2-Isopropyl-4-nitrophenol consists of 9 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .Physical And Chemical Properties Analysis

2-Isopropyl-4-nitrophenol is a solid at room temperature . It has a molecular weight of 181.19 . The compound is stored in an inert atmosphere at room temperature .Scientific Research Applications

Chemical Synthesis

“2-Isopropyl-4-nitrophenol” is involved in various chemical synthesis processes . It is used as a reagent in the production of other chemicals . The compound has a molecular weight of 181.19 and a linear formula of C9H11NO3 .

Water Quality Analysis

The compound is used in the determination of chlorophenols in water according to U.S. EPA Method 528 . This method includes all the steps necessary to collect, prepare, and analyze samples and data .

Waste Water Remediation

“2-Isopropyl-4-nitrophenol” is used in waste water remediation by removal of organic compounds following the reduction process . This application is crucial in maintaining the quality of water resources .

Photocatalytic Method

The compound is also used in photocatalytic methods . These methods are used to accelerate a reaction using light .

Antibacterial Activity

“2-Isopropyl-4-nitrophenol” has been found to have antibacterial activity . This makes it useful in the development of antibacterial agents .

Energy Storage Devices

The compound is used in the development of energy storage devices . This application is particularly relevant in the context of renewable energy and sustainable development .

Antioxidant and Antifungal Activity

“2-Isopropyl-4-nitrophenol” has been found to have antioxidant and antifungal activity . This makes it useful in the development of health supplements and antifungal agents .

Biomedical Applications

Lastly, “2-Isopropyl-4-nitrophenol” has potential biomedical applications . This includes its use in drug development and therapeutic interventions .

Safety and Hazards

Safety measures for handling 2-Isopropyl-4-nitrophenol include avoiding dust formation, avoiding breathing in mist, gas, or vapors, and avoiding contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

While specific future directions for 2-Isopropyl-4-nitrophenol are not mentioned in the available resources, it is noted that lipases, which can interact with nitrophenols, are of growing interest in the construction of biosensors . Additionally, research into the removal of toxic nitrophenols in the presence of H2O2 using visible light active Bi2MoO6 nanomaterial has been conducted .

Relevant Papers Relevant papers include studies on biosensors and bioassays based on lipases , and a sustainable approach for the removal of toxic 4-nitrophenol in the presence of H2O2 .

Mechanism of Action

Target of Action

Nitrophenols, a class of compounds to which 2-isopropyl-4-nitrophenol belongs, are known to interact with various enzymes and proteins within biological systems .

Mode of Action

Nitrophenols, in general, are known to undergo reduction reactions within biological systems, leading to the formation of aminophenols . This process can cause changes in the redox state of cells and potentially interfere with cellular functions .

Biochemical Pathways

Nitrophenols are known to be involved in oxidative processes . They can uncouple oxidative phosphorylation, a critical process in cellular energy production . This can disrupt normal cellular functions and lead to various downstream effects.

Pharmacokinetics

Nitrophenols are generally known to be well-absorbed and can distribute throughout the body . They can undergo metabolic transformations, including reduction and conjugation reactions, and are typically excreted in the urine .

Result of Action

Nitrophenols can cause oxidative stress, disrupt energy production, and potentially lead to cell death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Isopropyl-4-nitrophenol. For instance, the presence of 2-Isopropyl-4-nitrophenol in soils and surface waters can lead to its interaction with various environmental microorganisms, potentially affecting its degradation and overall environmental impact .

properties

IUPAC Name |

4-nitro-2-propan-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-6(2)8-5-7(10(12)13)3-4-9(8)11/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVSKFUMSIJTGTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00336073 | |

| Record name | 2-Isopropyl-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00336073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Isopropyl-4-nitrophenol | |

CAS RN |

60515-72-2 | |

| Record name | 2-Isopropyl-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00336073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

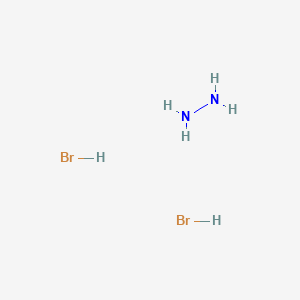

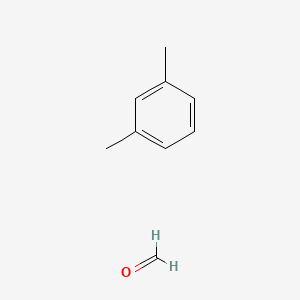

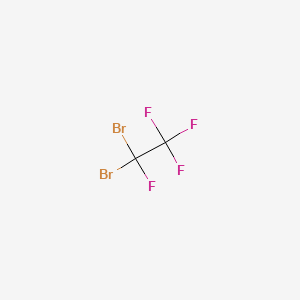

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzenamine, 4-[(2,6-dichlorophenyl)(4-imino-3,5-dimethyl-2,5-cyclohexadien-1-ylidene)methyl]-2,6-dimethyl-, phosphate (1:1)](/img/structure/B1580504.png)